molecular formula C12H16O3 B2690502 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 566157-50-4

3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B2690502
CAS RN: 566157-50-4
M. Wt: 208.257
InChI Key: FRIAIIANUDZYIQ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)propionic acid” is a type of organic compound known as a phenylpropanoid. These are organic compounds containing a phenylpropanoid moiety, which consists of a propene substituent attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)propionic acid” consists of a propene substituent attached to a phenyl group, with a methoxy group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methoxyphenyl)propionic acid” include a molecular weight of 180.2005 and a molecular formula of C10H12O3 .

Scientific Research Applications

Analytical Applications

  • Nickel Detection in Various Materials : A study by Izquierdo and Carrasco (1984) introduced a spectrophotometric method for detecting trace amounts of nickel using a related compound, showcasing its potential in analytical chemistry for the determination of nickel in complex matrices such as hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).

Organic Synthesis and Chemical Behavior

  • Electrochemical Behavior : David et al. (1995) investigated the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in a protic medium, highlighting the compound's reactivity and potential application in organic synthesis (David et al., 1995).
  • Catalytic Applications : Núñez Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, which could relate to the synthesis pathways or catalytic applications of compounds similar to "3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid" (Núñez Magro et al., 2010).

Medicinal Chemistry

  • Cytotoxic Activity of Organotin(IV) Complexes : Gómez‐Ruiz et al. (2008) explored the cytotoxic activity of di- and triphenyltin(IV) carboxylate complexes, potentially informing the bioactivity of structurally related compounds (Gómez‐Ruiz et al., 2008).

Environmental Chemistry

  • Photoassisted Fenton Reaction for Pesticide Degradation : Pignatello and Sun (1995) described the use of the photoassisted Fenton reaction for the degradation of pesticides, a methodology that could be relevant for environmental remediation strategies involving similar organic compounds (Pignatello & Sun, 1995).

Safety and Hazards

While specific safety and hazard information for “3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid” is not available, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to take action without suitable protective clothing .

properties

IUPAC Name

3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAIIANUDZYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

566157-50-4
Record name 3-(2-methoxyphenyl)-2,2-dimethylpropanoic acid
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